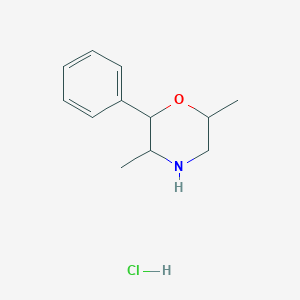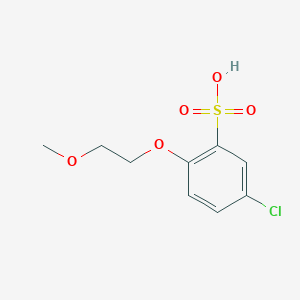![molecular formula C₃₅H₅₈O₂ B1147322 [(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate CAS No. 927822-16-0](/img/structure/B1147322.png)
[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₅₈O₂ and its molecular weight is 510.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reductive Oxa Ring Opening and Synthesis of C-alpha-galactosides
Research demonstrates advanced synthetic techniques like photoinduced electron transfer for generating derivatives of cyclohexanone, applied in the synthesis of C-alpha-D-galactopyranosides, a process that could be related to synthesizing complex structures similar to the compound (Cossy et al., 1995).
Chemo- and Stereoselective Catalyzed Reactions
Chemo- and stereoselective reactions catalyzed by dirhodium(II), yielding highly functionalized cyclopentanes, offer a glimpse into methodologies that might be applied to synthesize or modify structures akin to the specified compound (Yakura et al., 1999).
Synthesis of Ethyl Derivatives
The synthesis of specific ethyl derivatives through Wittig reaction, leading to mixtures of isomers, showcases the kind of synthetic organic chemistry work that might involve complex molecules like the one inquired about (Vostrikov et al., 2010).
Cycloadditions and Molecular Rearrangements
Studies on carbonyl ylide cycloadditions to double bonds of methylenecyclopropanes, resulting in various cycloadducts with different yields and selectivities, reflect the synthetic challenges and strategies pertinent to crafting complex molecular architectures (Molchanov et al., 2005).
Wirkmechanismus
Target of Action
Vitamin D3 Octanoate (90%) primarily targets the Vitamin D Receptor (VDR) . Upon entering the nucleus of a cell, 1α,25-dihydroxyvitamin D binds to the VDR and recruits another nuclear receptor known as retinoid X receptor (RXR) .
Mode of Action
Vitamin D3 Octanoate (90%) interacts with its target, the VDR, by binding to it. This binding triggers a series of events that lead to the activation of certain genes. The activated genes then produce proteins that carry out various functions in the body, such as calcium absorption in the gut, cell proliferation, differentiation, and immune modulation .
Biochemical Pathways
The production of Vitamin D3 involves the conversion of 7-dehydrocholesterol in the skin to Vitamin D3 via UV-B . Vitamin D3 is then hydroxylated in the liver to 25-hydroxyvitamin D3 and then in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . This route of activation is defined as the canonical pathway .
Pharmacokinetics
The pharmacokinetics of Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). Following ingestion, Vitamin D3 is absorbed in the gut and transported to the liver, where it is converted to 25-hydroxyvitamin D3 . It is then further metabolized in the kidneys to its active form, 1,25-dihydroxyvitamin D3 . The bioavailability of Vitamin D3 can be influenced by factors such as dietary fat content and the use of certain medications .
Result of Action
The molecular and cellular effects of Vitamin D3’s action are diverse. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health and various biological functions . In addition, Vitamin D3 has been shown to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .
Action Environment
The action of Vitamin D3 can be influenced by various environmental factors. For instance, the synthesis of Vitamin D3 in the skin is dependent on exposure to UV-B radiation . Therefore, factors such as geographical location, season, time of day, and the use of sunscreen can affect the body’s production of Vitamin D3 . Additionally, the bioavailability and absorption mechanism of Vitamin D3 can be influenced by the presence or absence of dietary fat .
Eigenschaften
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O2/c1-7-8-9-10-11-17-34(36)37-31-21-18-27(4)30(25-31)20-19-29-16-13-24-35(6)32(22-23-33(29)35)28(5)15-12-14-26(2)3/h19-20,26,28,31-33H,4,7-18,21-25H2,1-3,5-6H3/b29-19+,30-20-/t28-,31+,32-,33?,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKBLFKZDOQKT-WGCYDNPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
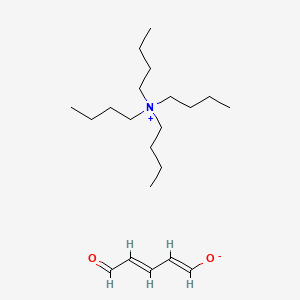

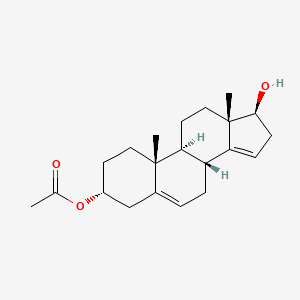
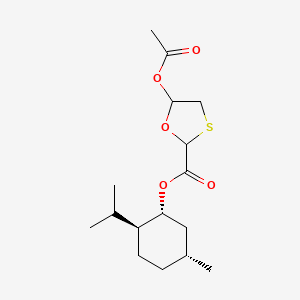
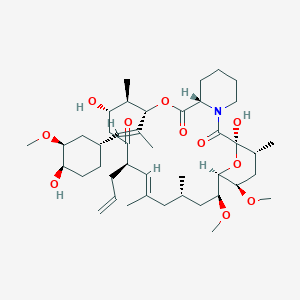

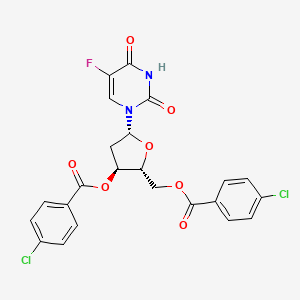

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
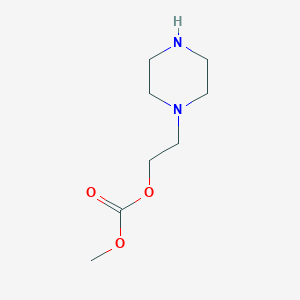
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)
